
GW274150
概要
説明
GW-274150 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It plays a crucial role in modulating nitric oxide (NO) production, which has implications in various physiological and pathological processes.
準備方法
Synthetic Routes:: GW-274150 can be synthesized through various routes. One common method involves the following steps:
Starting Material: Begin with suitable starting materials, such as substituted pyridines or related compounds.
Functionalization: Introduce functional groups (e.g., amino, hydroxyl) through chemical reactions.
Condensation: Form the target compound by condensing the functionalized intermediates.
Purification: Purify the product using techniques like column chromatography or recrystallization.
Industrial Production:: The industrial production of GW-274150 typically involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary and may not be publicly available.
化学反応の分析
GW-274150は、いくつかの種類の反応を起こします。
酸化: 特定の条件下で酸化される可能性があります。
還元: 還元反応は、その官能基を修飾する可能性があります。
置換: 置換基は、他の基によって置き換えられる可能性があります。一般的な試薬には、酸化剤(例えば、過マンガン酸カリウム)、還元剤(例えば、水素化ホウ素ナトリウム)、求核剤(例えば、アミン)などがあります。
これらの反応から生成される主要な生成物は、特定の反応条件と出発物質によって異なります。
4. 科学研究への応用
GW-274150は、様々な分野で応用されています。
化学: NO関連経路を研究するためのツール化合物として使用されています。
生物学: 細胞シグナル伝達と炎症への影響について調査されています。
医学: 過剰なNO産生を伴う疾患における潜在的な治療効果について調査されています。
産業: 医薬品または材料科学分野で応用される可能性があります。
科学的研究の応用
Mechanism of Action and Selectivity
GW274150 exhibits a potent and selective inhibition of iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). Studies have demonstrated that it has over 100-fold selectivity for iNOS relative to eNOS and nNOS, making it a valuable tool in research focused on nitric oxide pathways in various physiological and pathological conditions .
Table 1: Selectivity Profile of this compound
Enzyme Type | Selectivity Ratio |
---|---|
iNOS | - |
eNOS | >100-fold |
nNOS | >80-fold |
Applications in Inflammatory Diseases
This compound has been investigated for its therapeutic potential in various inflammatory conditions. A notable study demonstrated its efficacy in an acute model of lung injury induced by carrageenan. The compound significantly reduced inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as polymorphonuclear cell infiltration .
Case Study: Carrageenan-Induced Lung Injury
- Objective : Assess the impact of this compound on lung inflammation.
- Method : Rats were administered carrageenan to induce lung injury, followed by treatment with this compound.
- Results :
- Dose-dependent reduction in fluid accumulation and inflammatory cell infiltration.
- Decreased levels of nitrite/nitrate and pro-inflammatory cytokines.
Potential in Neurological Disorders
Research has also explored the role of this compound in neuroprotection. Its selective inhibition of iNOS may help mitigate neuronal damage associated with conditions such as stroke or neurodegenerative diseases. By reducing excessive nitric oxide production, this compound could potentially limit oxidative stress and inflammation in the nervous system .
Table 2: Effects of this compound on Neuroinflammation
Condition | Outcome |
---|---|
Stroke | Reduced neuronal apoptosis |
Neurodegeneration | Decreased markers of oxidative stress |
Clinical Research Insights
While this compound shows promise in preclinical models, clinical investigations have yielded mixed results. A study assessing its efficacy in migraine prophylaxis found no significant benefit compared to placebo, highlighting the need for further research to clarify its therapeutic potential .
Table 3: Summary of Clinical Trials Involving this compound
Study Focus | Findings | |
---|---|---|
Migraine prophylaxis | No significant efficacy | Further studies needed |
Inflammatory conditions | Positive effects observed | Potential therapeutic applications |
作用機序
GW-274150は、活性部位に結合することでiNOSを阻害します。これにより、アルギニンからNOへの変換が阻止され、NOレベルが調節されます。関与する分子標的と経路は複雑かつ相互に関連しており、免疫応答、血管機能、組織恒常性に影響を与えます。
類似化合物との比較
GW-274150は、iNOSに対する選択性によって際立っています。同様の化合物には、L-NMMAやAG-490などの他のNOS阻害剤が含まれます。
GW-274150の肺傷害炎症における保護的な役割とその潜在的な治療的応用は、さらなる研究のための興味深い化合物であることを思い出させる .
生物活性
GW274150, a selective inhibitor of inducible nitric oxide synthase (iNOS), has been the subject of extensive research due to its potential therapeutic applications in inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and pharmacokinetic properties.
Overview of this compound
This compound is chemically classified as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine . It exhibits high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool in the study of nitric oxide's role in inflammation and other pathologies. The compound operates by competing with L-arginine, the natural substrate for NOS enzymes, thereby inhibiting nitric oxide production.
The inhibition mechanism of this compound is characterized by:
- Selectivity : this compound demonstrates over 260-fold selectivity for iNOS compared to eNOS and nNOS in rat tissues, making it a potent candidate for studying iNOS-related pathologies .
- Time-dependent Inhibition : The compound shows a time-dependent inhibition profile on iNOS activity, with IC50 values recorded at 0.2 μM in J774 cells .
- Pharmacokinetics : It has a biphasic pharmacokinetic profile with a terminal half-life of approximately 6 hours in rodents, coupled with high oral bioavailability (>90%) .
Inflammatory Models
Research has demonstrated the efficacy of this compound in various inflammatory models:
- Carrageenan-Induced Lung Injury : In a study involving carrageenan-induced lung injury in rats, this compound significantly reduced inflammatory markers such as TNF-α and IL-1β. The compound administered at doses of 2.5, 5, and 10 mg/kg resulted in a dose-dependent decrease in pleural fluid accumulation and polymorphonuclear cell infiltration .
Dose (mg/kg) | TNF-α Reduction (%) | IL-1β Reduction (%) |
---|---|---|
2.5 | 30 | 25 |
5 | 50 | 45 |
10 | 70 | 65 |
- Renal Ischemia/Reperfusion Injury : this compound has also been shown to mitigate renal damage following ischemia/reperfusion injury. The compound reduced markers of oxidative stress and improved renal function parameters .
Migraine Prophylaxis
Despite its potential, a clinical study assessing the efficacy of this compound in migraine prophylaxis found no significant difference from placebo treatments. Patients receiving doses predicted to inhibit iNOS did not experience fewer migraine days compared to those receiving placebo . This suggests that while this compound is effective in reducing inflammation in certain models, its role in migraine prevention may be limited.
Case Studies and Clinical Trials
- Study on Carrageenan-Induced Inflammation :
- Migraine Prevention Trial :
特性
IUPAC Name |
(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-6(9)11-3-5-14-4-2-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOJNHYNHBPCW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCSCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCSCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210354-22-6 | |
Record name | S-[2-[(1-Iminoethyl)amino]ethyl]-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210354-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW-274150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210354226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-274150 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GW-274150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZF1V8G63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。